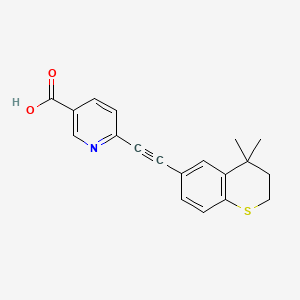

Tazarotenic acid

Vue d'ensemble

Description

L'acide tazaroténique est un métabolite du tazarotène, un rétinoïde synthétique de troisième génération. Le tazarotène est principalement utilisé dans les formulations topiques pour le traitement de diverses affections cutanées telles que l'acné vulgaire, le psoriasis en plaques et les dommages cutanés liés au soleil . L'acide tazaroténique est la forme active du tazarotène et joue un rôle crucial dans ses effets thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le tazarotène est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'éthyl 6-[2-(4,4-diméthyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)éthynyl]pyridine-3-carboxylate avec divers réactifs . La voie de synthèse implique généralement l'utilisation d'alcool isopropylique, de tampon phosphate salin (PBS, pH 7,4) et de cyclodextrine . Les conditions réactionnelles sont soigneusement contrôlées pour assurer la formation du tazarotène, qui est ensuite hydrolysé en acide tazaroténique dans la peau.

Méthodes de production industrielle

La production industrielle du tazarotène implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles utilisées en laboratoire. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques. La production implique des mesures de contrôle qualité strictes pour garantir la cohérence et l'efficacité du composé.

Analyse Des Réactions Chimiques

Oxidative Metabolism by CYP26 Enzymes

Tazarotenic acid is primarily metabolized by cytochrome P450 enzymes CYP26A1 and CYP26B1, which catalyze oxidation at the benzothiopyranyl moiety. Homology modeling and in vitro studies reveal:

| Parameter | CYP26A1 | CYP26B1 |

|---|---|---|

| Active-site volume | 918 ų | 977 ų |

| (μM) | 0.42 ± 0.07 | 0.38 ± 0.05 |

| (pmol/min) | 12.1 ± 1.3 | 10.8 ± 1.1 |

| Catalytic efficiency () | 28.8 ± 4.2 | 28.4 ± 3.9 |

These enzymes exhibit substrate specificity for this compound, with metabolite formation rates exceeding those of other CYP isoforms (e.g., CYP3A4, CYP2C8) by 3–5 fold .

Sulfoxidation and Sulfonation

Flavin-containing monooxygenases (FMOs) and CYP2C8 mediate sequential oxidation to form sulfoxide (AGN 190844) and sulfone (AGN 190843) derivatives:

| Reaction | Enzyme | Metabolite | Plasma Concentration (nM)* |

|---|---|---|---|

| Sulfoxidation | FMO1/FMO3 | AGN 190844 | 45–120 |

| Sulfonation | CYP2C8 | AGN 190843 | 12–38 |

*Clinically relevant concentrations post-topical application .

Hydrolysis of Tazarotene to this compound

This compound is generated via esterase-mediated hydrolysis of tazarotene in the skin and systemic circulation. Key kinetic parameters include:

-

Bioavailability : Topical formulations yield 46–54% lower systemic exposure compared to oral routes .

In Vitro Metabolic Profiling

Studies using recombinant enzymes demonstrate metabolite distribution:

| Enzyme | Metabolite Formation (%)* |

|---|---|

| CYP26A1 | 32.4 ± 4.1 |

| CYP26B1 | 28.9 ± 3.7 |

| CYP3A4 | 8.2 ± 1.5 |

| FMO1 | 12.6 ± 2.3 |

Structural Determinants of Reactivity

The benzothiopyranyl and ethynylnicotinate groups in this compound facilitate:

-

Electrophilic interactions with CYP26 heme iron.

-

Hydrogen bonding with active-site residues (e.g., Arg267 in CYP26A1) .

-

Steric accommodation within the enzyme’s hydrophobic pocket (volume ~900 ų) .

Synthetic Pathways

While this compound itself is not synthesized directly, its prodrug tazarotene is produced via:

Applications De Recherche Scientifique

Treatment of Acne Vulgaris

Tazarotenic acid has been extensively studied for its effectiveness in treating acne vulgaris. The FDA approved tazarotene foam (0.1%) for this purpose in 2012. Clinical trials have demonstrated that tazarotene foam significantly reduces lesion counts and improves clinical scores compared to vehicle treatments.

Efficacy Studies

- Study Design: Patients aged 12 and older were randomized to receive either tazarotene foam or a placebo for 12 weeks.

- Results: A statistically significant reduction in lesion counts was observed in the tazarotene group (p < 0.001). Additionally, a higher percentage of patients achieved an Investigator's Static Global Assessment (ISGA) score of 0 or 1, indicating clear or almost clear skin .

| Parameter | Tazarotene Foam | Vehicle Foam | p-value |

|---|---|---|---|

| Reduction in Lesion Counts | Significant | Not Significant | <0.001 |

| ISGA Score 0 or 1 | Higher Percentage | Lower Percentage | <0.001 |

Management of Psoriasis

This compound is also effective in managing psoriasis by targeting the underlying pathogenic factors such as abnormal keratinocyte differentiation and hyperproliferation.

Darier Disease

A case study detailed the use of this compound in a patient with Darier disease, where traditional treatments failed to control the lesions effectively. The patient showed significant improvement after applying 0.1% tazarotene nightly and rinsing it off after 15 minutes .

Safety Profile

This compound has a favorable safety profile, with studies indicating low systemic exposure and minimal adverse effects when used topically. Common side effects include mild skin irritation and desquamation but are generally well-tolerated .

Cancer Research Applications

Emerging research suggests potential applications of this compound in oncology, particularly due to its ability to inhibit tumor growth in various cancer cell lines.

Preclinical Studies

Mécanisme D'action

Tazarotenic acid exerts its effects by binding to specific nuclear retinoic acid receptors (RARs), including RARα, RARβ, and RARγ . This binding modulates gene expression, leading to the regulation of key pathogenic factors in conditions like psoriasis . The compound also affects keratinocyte differentiation and proliferation, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

L'acide tazaroténique appartient à la classe des rétinoïdes acétyléniques, qui comprend d'autres composés tels que :

Bexarotène : Un rétinoïde utilisé dans le traitement du lymphome cutané à cellules T, avec un mécanisme d'action distinct.

L'acide tazaroténique est unique par sa forte sélectivité pour les récepteurs RARβ et RARγ, ce qui contribue à ses effets thérapeutiques spécifiques et à la réduction des effets secondaires par rapport aux autres rétinoïdes .

Activité Biologique

Tazarotenic acid is the active metabolite of tazarotene, a synthetic retinoid used primarily in dermatological applications. This compound exhibits significant biological activity through its interaction with retinoic acid receptors (RARs) and other cellular mechanisms. This article explores the biological activity of this compound, including its pharmacodynamics, metabolic pathways, clinical applications, and safety profile.

This compound functions primarily as a selective agonist for retinoic acid receptors, specifically RARα, RARβ, and RARγ, with a notable preference for RARβ and RARγ. This binding alters gene expression involved in cellular differentiation, proliferation, and apoptosis . The compound also interacts with retinoid X receptors (RXRs), enhancing its pharmacological effects.

Key Actions:

- Gene Regulation : Modulates the expression of genes involved in skin cell turnover and differentiation.

- Anti-inflammatory Effects : Reduces inflammatory responses in dermatological conditions.

- Antiproliferative Activity : Inhibits excessive keratinocyte proliferation, beneficial in treating conditions like psoriasis and acne.

Metabolism

This compound is rapidly metabolized in the skin following topical application. The primary enzymes involved in its oxidative metabolism are CYP26A1 and CYP26B1. These cytochrome P450 enzymes facilitate the conversion of this compound into various metabolites, which may influence its therapeutic efficacy and safety profile .

Metabolic Pathway Overview:

- Enzymes : CYP26A1 and CYP26B1 are responsible for oxidative metabolism.

- Kinetic Parameters : Studies indicate that the rate of metabolite formation is highest for these enzymes under clinically relevant substrate concentrations .

Clinical Applications

This compound has been extensively studied for its efficacy in treating several dermatological conditions:

- Acne Vulgaris : this compound has shown significant improvement in lesion counts and overall skin condition when compared to vehicle treatments .

- Psoriasis : It is effective in reducing plaque formation and improving skin texture .

- Photodamage : Clinical trials have demonstrated its ability to enhance skin smoothness and reduce signs of aging .

Case Studies

- Darier Disease Treatment : A 48-year-old woman with Darier disease demonstrated significant improvement after using 0.1% tazarotene applied nightly for a short contact period .

- Acne Treatment Study : In a randomized controlled trial involving adolescents, tazarotene foam resulted in statistically significant reductions in acne lesions compared to placebo .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported. Common side effects include erythema, peeling, and dryness at the application site. These effects typically resolve within weeks of treatment initiation . Long-term safety studies indicate minimal systemic absorption due to rapid metabolism in the skin .

Summary of Research Findings

Propriétés

IUPAC Name |

6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIBKLWBVJPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152094 | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-41-4 | |

| Record name | Tazarotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agn 190299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.